Boc-Tyr(3,5-I2)-OSu

Catalog No.
S766193
CAS No.
163679-35-4
M.F
C18H20I2N2O7
M. Wt
630.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(3,5-I2)-OSu

CAS Number

163679-35-4

Product Name

Boc-Tyr(3,5-I2)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C18H20I2N2O7

Molecular Weight

630.2 g/mol

InChI

InChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1

InChI Key

OOTFAHIVGAQXOL-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Tyr(3,5-I2)-OSu;Boc-3,5-diiodo-tyr-osu;163679-35-4;Boc-3,5-diiodo-L-tyrosinehydroxysuccinimideester;15093_ALDRICH;SCHEMBL4450702;15093_FLUKA;C18H20I2N2O7;6242AH;AKOS022181234;ZINC150338770;AK-60143;(S)-2,5-Dioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O

Boc-Tyr(3,5-I2)-OSu, formally known as N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester, is a specialized derivative of the amino acid tyrosine. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an N-hydroxysuccinimide (OSu) ester that enhances its reactivity in peptide synthesis. The incorporation of two iodine atoms at the 3 and 5 positions of the tyrosine side chain not only alters its physicochemical properties but also enhances its biological activity, particularly in radiolabeling applications for imaging and therapeutic purposes .

  • The iodine atoms might raise environmental concerns due to their persistence.
  • Standard laboratory safety practices should be followed when handling organic compounds, including wearing appropriate personal protective equipment (PPE).

Important Note

Information regarding the specific research applications of (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate is currently limited. No conclusive scientific studies directly exploring this compound's biological activity or potential applications have been identified.

Existing Research on Similar Molecules:

Research efforts have been directed towards exploring analogues of this compound, particularly those containing the 2,5-dioxopyrrolidin-1-yl group and a variation of the amino acid chain. Studies suggest these analogues may possess interesting biological properties, including:

  • Antimicrobial activity: Some analogues have exhibited activity against various bacterial strains [].
  • Enzyme inhibition: These molecules have been shown to inhibit specific enzymes, potentially impacting certain metabolic processes [].

Boc-Tyr(3,5-I2)-OSu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines. This reaction is essential for forming peptide bonds during peptide synthesis. The reactions are typically conducted in organic solvents like dichloromethane or dimethylformamide under mild conditions to maintain the stability of the Boc protecting group. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products from reactions involving Boc-Tyr(3,5-I2)-OSu are peptides containing protected tyrosine residues. These intermediates can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final peptide products.

Boc-Tyr(3,5-I2)-OSu exhibits significant biological activity due to the presence of iodine substituents on the tyrosine residue. These modifications enhance its potential in iodotyrosylation, a process crucial for labeling peptides with radioactive isotopes for imaging applications in nuclear medicine. The compound's ability to participate in specific interactions with biomolecules makes it valuable in studying protein-protein interactions and enzyme mechanisms .

The synthesis of Boc-Tyr(3,5-I2)-OSu typically involves several key steps:

  • Protection of Tyrosine: L-tyrosine is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium bicarbonate) to form Boc-Tyr(Boc)-OH.
  • Iodination: The resulting compound is then iodinated at the 3 and 5 positions using iodine reagents.
  • Formation of N-hydroxysuccinimide Ester: Boc-Tyr(3,5-I2)-OH is subsequently reacted with N-hydroxysuccinimide and a coupling reagent like DCC to yield Boc-Tyr(3,5-I2)-OSu.

In industrial settings, these processes are scaled up using automated synthesizers to ensure high yield and purity while minimizing environmental impact through optimized reaction conditions .

Boc-Tyr(3,5-I2)-OSu has diverse applications across various fields:

  • Peptide Synthesis: It is extensively used in solid-phase peptide synthesis for constructing peptides with specific functionalities.
  • Radiolabeling: The compound's iodinated nature makes it suitable for developing radiolabeled peptides utilized in imaging techniques such as positron emission tomography (PET).
  • Biological Research: It aids in studying protein interactions and enzyme activities due to its ability to form stable conjugates with other biomolecules .

Research indicates that Boc-Tyr(3,5-I2)-OSu interacts effectively with nucleophilic sites on peptides and proteins through its reactive N-hydroxysuccinimide ester group. This interaction facilitates the formation of stable peptide bonds, crucial for constructing biologically active peptides. Studies have shown that the iodinated tyrosine residue can influence the binding affinity and specificity of peptides towards their targets, enhancing their therapeutic potential .

Boc-Tyr(3,5-I2)-OSu shares similarities with other Boc-protected amino acid esters but stands out due to its unique iodine substitution. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-Ala-OSuSimple alanine derivativeLacks iodine substitution; used for basic peptide synthesis
Boc-Gly-OSuGlycine derivativeSimilar protective group but no aromatic properties
Boc-Tyr-OSuTyrosine derivativeLacks iodine; used primarily for standard peptide synthesis
Boc-Trp-OSuTryptophan derivativeContains indole ring; used for different functional properties

Uniqueness

What sets Boc-Tyr(3,5-I2)-OSu apart from these compounds is its dual protection of both the amino and hydroxyl groups of tyrosine along with iodination at specific positions. This dual protection is particularly beneficial in synthesizing complex peptides containing tyrosine while preventing side reactions involving the hydroxyl group . The presence of iodine also enhances its utility in radiolabeling applications compared to non-iodinated counterparts.

XLogP3

2.9

Wikipedia

2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate

Dates

Modify: 2023-08-15

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